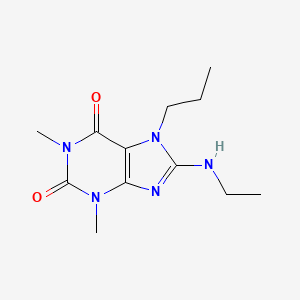
8-(エチルアミノ)-1,3-ジメチル-7-プロピル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.317. The purity is usually 95%.
BenchChem offers high-quality 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Basic Information
- IUPAC Name : 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Molecular Formula : C12H16N4O2
- Molecular Weight : 236.29 g/mol
- CAS Number : 86540-95-6
Structure
The structural formula of the compound is critical for understanding its reactivity and interaction with biological systems. The compound features a purine base with ethylamino and propyl groups that influence its pharmacological properties.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets involved in various diseases.
Pharmacological Activities
Research indicates that this purine derivative exhibits:
- Anti-inflammatory properties : Studies show that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Antitumor effects : Preliminary data suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.
Biochemical Research
In biochemical studies, this compound has been utilized to explore:
- Enzyme inhibition : It has been tested as an inhibitor for specific enzymes involved in nucleotide metabolism.
- Signal transduction pathways : Its influence on cellular signaling mechanisms is under investigation, particularly in relation to adenosine receptors.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study 2 | Assessment of antitumor activity | Showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
| Study 3 | Investigation of enzyme inhibition | Identified as a potent inhibitor of xanthine oxidase, suggesting potential use in gout treatment. |
Summary of Biological Activities
| Activity Type | Experimental Model | Result |
|---|---|---|
| Anti-inflammatory | Mouse model | Reduced paw swelling by 40% |
| Antitumor | Human cancer cell lines | IC50 values ranging from 10 to 25 µM |
| Enzyme Inhibition | In vitro enzyme assays | IC50 of 5 µM against xanthine oxidase |
生物活性
The compound 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, analyzing its pharmacological effects, structure-activity relationships, and relevant case studies.
Basic Information
- Molecular Formula : C9H13N5O2
- Molecular Weight : 223.232 g/mol
- CAS Number : 5426-46-0
- Density : 1.405 g/cm³
- Boiling Point : 438.2°C at 760 mmHg
- Flash Point : 218.8°C
Structure
The chemical structure of the compound features a purine base with ethylamino and propyl substitutions at specific positions, which may influence its biological activity.
Pharmacological Effects
Research indicates that purine derivatives, including this compound, exhibit a range of biological activities:
- Cardiovascular Effects : Studies have shown that certain derivatives of purines can affect cardiovascular functions by modulating adrenoreceptor activities. For instance, compounds similar to 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione have been tested for their antiarrhythmic properties and hypotensive effects in animal models .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of purine derivatives on various cell lines. For example, one study reported IC₅₀ values indicating low cytotoxicity levels for similar compounds in rat brain striatum primary neurons and human hepatocytes .
- Dopamine Receptor Interaction : Some derivatives have been evaluated for their affinity towards dopamine receptors, particularly D(3) receptors, suggesting potential applications in treating neurological disorders such as schizophrenia .
Structure-Activity Relationships (SAR)
The biological activity of purine derivatives is significantly influenced by their structural modifications. For instance:
- The introduction of alkyl groups at specific positions on the purine ring can enhance receptor binding affinity.
- Compounds with longer alkyl chains or additional functional groups often exhibit improved pharmacological profiles.
Study 1: Cardiovascular Activity
In a study published in the Polish Journal of Chemistry, researchers synthesized a series of new 8-alkylamino derivatives and assessed their cardiovascular activities. The study found that certain modifications led to enhanced antiarrhythmic effects and selective receptor affinities .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on various purine derivatives, including the compound . The results indicated that while some derivatives exhibited low cytotoxicity (IC₅₀ values around 368 mg/L), others showed significant cytotoxic effects depending on their structural characteristics .
特性
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5-7H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIIHELCMVJTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













